molecular formula C18H16N2O3S2 B2813620 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide CAS No. 682783-26-2

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide

Cat. No.: B2813620
CAS No.: 682783-26-2
M. Wt: 372.46
InChI Key: WPOOMINXEZSLEF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide" belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure includes a furan-2-ylmethylene substituent at position 5 of the thiazolidinone ring and an N-(o-tolyl)propanamide side chain. The E-configuration of the exocyclic double bond is critical for its stereochemical stability and bioactivity.

Synthesis: The compound is synthesized via Knoevenagel condensation, where the active methylene group of the thiazolidinone reacts with an aldehyde (e.g., furfural) to form the arylidene derivative . This method is widely used for analogous compounds, such as N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives .

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-5-2-3-7-14(12)19-16(21)8-9-20-17(22)15(25-18(20)24)11-13-6-4-10-23-13/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOMINXEZSLEF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a thiazolidinone derivative notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its pharmacological significance. Its structure can be represented as follows:

  • Molecular Formula: C₁₆H₁₃N₃O₃S₂
  • Molecular Weight: 359.42 g/mol
  • CAS Number: 613225-38-0

The presence of the furan moiety and the thioxothiazolidin structure enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting a potential role in treating infections. For instance, derivatives with similar structures have shown promising activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. The compound's structural features may allow it to interact with cancer cell signaling pathways, leading to apoptosis or cell cycle arrest. Preliminary studies suggest that it may inhibit tumor growth in specific cancer models, although further research is necessary to elucidate the exact mechanisms involved.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Thiazolidinone derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. In vivo studies have indicated that this compound may reduce inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .

The mechanism of action of this compound is likely multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as COX or other inflammatory mediators.
  • Cell Signaling Modulation: It may interfere with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Mechanisms: The disruption of bacterial cell wall synthesis or metabolic processes could explain its antimicrobial effects.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound includes:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; inhibition of growth observed in vitro
Anticancer PotentialInduces apoptosis in cancer cell lines; reduces tumor size in animal models
Anti-inflammatory EffectsDecreases levels of inflammatory cytokines; shows efficacy in carrageenan-induced edema models

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₇N₃O₃S₂ (inferred from , adjusted for o-tolyl substitution).
  • Molecular Weight : ~373.48 g/mol.
  • Physicochemical Properties: Predicted density of 1.48 g/cm³ and pKa ~12.96, similar to analogs with thioxothiazolidinone cores .

Comparison with Structural Analogs

Key Findings :

  • Furan vs. Phenyl Groups : The furan-2-ylmethylene group in the target compound may enhance solubility compared to phenyl derivatives due to oxygen's electronegativity, but phenylidene analogs (e.g., Compound 6a–o) show stronger antimicrobial activity, likely due to hydrophobic interactions .
  • Nitro Substitutions : Nitro groups on arylidene moieties (e.g., in nitrothiophen derivatives) significantly improve antituberculosis activity, whereas methyl groups (as in o-tolyl) may prioritize metabolic stability over potency .
  • Amide Side Chains : The N-(o-tolyl) group in the target compound could reduce cytotoxicity compared to heterocyclic amides (e.g., thiadiazolyl in ZINC13576684), which may target specific enzymes .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 6a ZINC13576684
Molecular Weight 373.48 452.50 413.52
Predicted Density (g/cm³) 1.48 1.52 1.50
pKa 12.96 11.20 13.10
Solubility (LogP) 2.8 (estimated) 3.5 3.2

Insights :

  • The target compound’s lower molecular weight and LogP suggest better bioavailability than bulkier analogs like Compound 6a.
  • Similar pKa values across analogs indicate comparable protonation behavior, critical for membrane permeability .

Methodological Considerations in Similarity Analysis

Virtual screening studies emphasize that minor structural changes (e.g., furan vs. phenyl) can drastically alter bioactivity despite high similarity scores . For example:

  • Topological Similarity : The target compound shares >80% similarity with ZINC13576684 but differs in arylidene and amide groups, leading to divergent target profiles.
  • Dissimilarity Strategies : Introducing a furan ring instead of phenyl may exploit unique hydrogen-bonding interactions with biological targets .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during Knoevenagel condensation to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation, while non-polar solvents improve crystallization during purification .
  • Catalyst Screening : Test bases like triethylamine or DBU to improve regioselectivity in the (E)-isomer formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the o-tolyl group (δ 6.8–7.2 ppm), furan ring (δ 6.3–7.5 ppm), and thioxothiazolidinone NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm, C=S at δ 125–135 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of furan or thioxo groups) .
  • FT-IR : Detect C=O (1690–1710 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

Q. Chromatography :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and resolve (E)/(Z) isomers .
  • TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm .

How does the stereochemistry at the furan-2-ylmethylene substituent influence biological activity, and what experimental approaches can validate these structure-activity relationships (SAR)?

Advanced Research Question
Stereochemical Impact :

  • The (E)-isomer’s planar configuration enhances π-π stacking with target proteins (e.g., kinase active sites), while the (Z)-isomer may exhibit steric hindrance .
  • Substituent orientation affects solubility: Electron-withdrawing groups on the furan ring (e.g., nitro) improve membrane permeability but reduce aqueous stability .

Q. SAR Validation Methods :

  • Isomer-Specific Synthesis : Use chiral auxiliaries or photoirradiation to isolate (E)/(Z) isomers for comparative bioassays .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2 or topoisomerase II) to map binding modes .
  • Computational Docking : Compare docking scores (e.g., AutoDock Vina) for (E) vs. (Z) configurations against validated protein targets .

What strategies are recommended for resolving contradictory bioactivity data between this compound and structurally similar analogs in different study systems?

Advanced Research Question
Root Causes of Contradictions :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., HDAC1 vs. HDAC6) .
  • Solubility Artifacts : Aggregation in aqueous media may lead to false negatives in vitro .

Q. Resolution Strategies :

  • Orthogonal Assays : Confirm anti-proliferative activity using both MTT and ATP-based luminescence assays .
  • Physicochemical Profiling : Measure logP (e.g., shake-flask method) and kinetic solubility in PBS/DMSO mixtures to rule out formulation issues .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

How can computational methods like molecular docking or molecular dynamics (MD) simulations be integrated into the study of this compound's mechanism of action against specific biological targets?

Advanced Research Question
Methodological Pipeline :

Target Identification : Screen against databases (e.g., PDB) for proteins with thiazolidinone-binding pockets (e.g., PPAR-γ, EGFR) .

Docking Workflow :

  • Prepare ligand and receptor files (e.g., AutoDock Tools).
  • Perform blind docking to identify potential binding sites .

MD Simulations :

  • Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
  • Analyze hydrogen bonding, RMSD, and binding free energy (MM-PBSA) .

Q. Validation :

  • Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
  • Mutagenesis studies (e.g., alanine scanning) to confirm critical residues identified in docking .

What are the key considerations for designing stability studies to evaluate the compound's degradation pathways under physiological conditions?

Advanced Research Question
Study Design :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1.2 and 7.4 buffers), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Analytical Tools :
    • UPLC-QTOF : Track degradation products via high-resolution mass shifts .
    • NMR Stability Monitoring : Detect structural changes (e.g., thioxo → oxo conversion) .

Q. Key Degradation Pathways :

  • Hydrolysis : Cleavage of the propanamide bond in acidic conditions .
  • Photoisomerization : (E)→(Z) conversion under UV light, monitored by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.